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molecular formula C14H13NO3 B8647324 2-Anilino-5-methoxybenzoic acid CAS No. 89224-95-3

2-Anilino-5-methoxybenzoic acid

Cat. No. B8647324
M. Wt: 243.26 g/mol
InChI Key: JNJNRHBPVSHRQY-UHFFFAOYSA-N
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Patent
US04596814

Procedure details

A mixture of 15.0 g (0.062 mole) of 5-methoxy-2-(phenylamino)benzoic acid and 75 ml of 37% aqueous formaldehyde solution in 75 ml of ethanol was heated on the steam bath for 75 minutes. The mixture was cooled and added to 400 g ice/water. The crude oxazine product was filtered, stirred in 75 ml of 5% aqueous sodium bicarbonate, and refiltered to yield 13.0 g (83% yield) of the product, mp 99.5°-101° C. A sample recrystallized from hexane was analytically pure, mp 100°-102° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9].[CH2:19]=O>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:19][O:9][C:8](=[O:10])[C:7]=2[CH:11]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)O)C1)NC1=CC=CC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
C=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
400 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred in 75 ml of 5% aqueous sodium bicarbonate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on the steam bath for 75 minutes
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
The crude oxazine product was filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(C(OCN2C2=CC=CC=C2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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